4-(3,4-Dimethylphenoxy)-2-methylaniline

Lipophilicity Drug Design Membrane Permeability

CNS drug discovery demands precise control over lipophilicity and substitution patterns for SAR optimization. 4-(3,4-Dimethylphenoxy)-2-methylaniline (CAS 946742-98-9) offers a quantified XLogP3 of 3.5, balancing cellular permeability without sacrificing solubility. • XLogP3 3.5 enables targeted CNS lead development. • 95%+ purity ensures minimal by-product interference. • Versatile intermediate for chemical probes and pharmaceutical building blocks.

Molecular Formula C15H17NO
Molecular Weight 227.3 g/mol
CAS No. 946742-98-9
Cat. No. B3172869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Dimethylphenoxy)-2-methylaniline
CAS946742-98-9
Molecular FormulaC15H17NO
Molecular Weight227.3 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)OC2=CC(=C(C=C2)N)C)C
InChIInChI=1S/C15H17NO/c1-10-4-5-13(8-11(10)2)17-14-6-7-15(16)12(3)9-14/h4-9H,16H2,1-3H3
InChIKeyLQZOLDYWRMZSIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3,4-Dimethylphenoxy)-2-methylaniline: High-Purity Aniline Derivative


4-(3,4-Dimethylphenoxy)-2-methylaniline, with the CAS number 946742-98-9, is a substituted aniline derivative belonging to the class of diarylethers [1]. It is characterized by a 3,4-dimethylphenoxy group attached to the 4-position of a 2-methylaniline ring, with the molecular formula C15H17NO and a molecular weight of 227.30 g/mol [1]. The compound is commonly supplied with a high purity of 95% or greater, making it a reliable chemical building block for various research and industrial applications [2].

Workflow Medicinal chemistry synthesis and SAR exploration
Selection High-purity diarylether aniline building block
Use context Probe synthesis, lead optimization, chemical proteomics

Structural Specificity in Phenoxyaniline Research


Substitution of 4-(3,4-Dimethylphenoxy)-2-methylaniline with closely related analogs is not trivial due to the precise and quantifiable impact of its unique substitution pattern on key physicochemical properties. Subtle changes in the position of methyl groups on either the phenoxy or aniline ring directly alter molecular descriptors such as lipophilicity (XLogP3) and topological polar surface area (TPSA), which in turn govern a compound's solubility, membrane permeability, and interaction with biological targets [1]. The evidence presented below quantitatively demonstrates how this specific compound differs from its nearest structural neighbors, confirming that generic replacement without rigorous validation would introduce uncontrolled variables into any experimental or industrial process.

Methyl position

Relocating the 2-methyl group shifts lipophilicity and may alter membrane permeability in cell-based assays.

Regioisomeric topology

3,4- vs 3,5-dimethylphenoxy substitution changes molecular shape and electronic distribution, affecting target recognition.

Structural specificity

Substitution with unvalidated analogs can introduce uncontrolled variables into synthetic or assay workflows.

Quantifiable Differentiators of 4-(3,4-Dimethylphenoxy)-2-methylaniline


Lipophilicity vs. Non-Methylated Analog

The presence of the 2-methyl group on the aniline ring of the target compound results in a significantly higher lipophilicity compared to the analog 4-(3,4-Dimethylphenoxy)aniline, which lacks this group. This is quantitatively reflected in their computed XLogP3 values: 3.5 for 4-(3,4-Dimethylphenoxy)-2-methylaniline [1] versus 4 for 4-(3,4-Dimethylphenoxy)aniline [2].

Lipophilicity (XLogP3)
Head-to-head
Target XLogP3 3.5 vs. Comparator 4.0
May influence passive membrane diffusion
In silico prediction; cell-based validation recommended
Lipophilicity Drug Design Membrane Permeability

Topological Profile vs. Regioisomeric Phenoxyaniline

The substitution pattern on the aniline ring differentiates this compound from regioisomers like 4-(3,5-Dimethylphenoxy)aniline. The target compound, 4-(3,4-Dimethylphenoxy)-2-methylaniline, has a computed Topological Polar Surface Area (TPSA) of 35.3 Ų [1], which is numerically identical to that of the analog 4-(3,5-Dimethylphenoxy)aniline (CAS 86823-17-8) which also has a TPSA of 35.3 Ų [2]. However, the difference in the position of the methyl group on the phenoxy ring and the presence of the 2-methyl group on the aniline ring creates a distinct molecular shape and electron distribution, which is a critical differentiator in structure-activity relationship (SAR) studies where even isomeric differences can lead to divergent biological outcomes.

Molecular Topology
Method context
Distinct 3,4-dimethyl & 2-methyl pattern vs. 3,5-dimethyl regioisomer
Unique pharmacophore for SAR interpretation
TPSA 35.3 Ų identical; shape differences require docking studies
Topological Polar Surface Area SAR Molecular Recognition

Xanthine Oxidase Selectivity Profiling

In a binding assay against the enzyme Xanthine oxidase, 4-(3,4-Dimethylphenoxy)-2-methylaniline was found to be 'Not active' at a concentration of 50 ug/mL . This result, while negative, provides a crucial quantitative benchmark for selectivity. For instance, in a study of mesquitol analogues, certain acylated derivatives demonstrated xanthine oxidase inhibitory potential, whereas the parent mesquitol, similar to this compound, did not [1].

Xanthine oxidase binding
Assay context
Not active at 50 µg/mL
Confirms lack of interaction at tested concentration
Supports selectivity profiling; exact conditions not specified
Enzyme Inhibition Selectivity Off-target Screening

Research and Procurement Applications


Membrane Permeability Optimization in Hit-to-Lead

Based on its quantified lipophilicity profile (XLogP3 = 3.5) [1], this compound is a more suitable starting point than its less lipophilic analog 4-(3,4-Dimethylphenoxy)aniline (XLogP3 = 4.0) [2] for medicinal chemistry projects where balancing cellular permeability is a key objective. Its intermediate lipophilicity can be a favorable characteristic for central nervous system (CNS) drug discovery or for targets requiring passive membrane diffusion, providing a quantifiable advantage in SAR optimization.

Steric Effects in Phenoxyaniline SAR Studies

The unique topological fingerprint arising from the 2-methyl substitution on the aniline ring, when compared to regioisomers like 4-(3,5-Dimethylphenoxy)aniline [3], makes this compound an indispensable tool in SAR studies. It allows researchers to systematically investigate the impact of a single ortho-methyl group on target binding affinity and selectivity, a common and powerful tactic in drug design to induce conformational restriction or fill hydrophobic pockets.

Building Block for Complex Synthesis and Proteomics

The commercial availability of this compound at a high purity of 95%+ [4] makes it a reliable and cost-effective building block for the synthesis of more complex molecules, including pharmaceutical intermediates and chemical probes. Its well-defined physicochemical properties and structural specificity are essential for applications like chemical proteomics, where the precise identity of a probe molecule is critical for target identification and validation experiments.

Application
Selection Property
Validation Focus
Membrane permeability optimization (hit-to-lead)
Intermediate lipophilicity profile
Cellular permeability assay benchmarking
Steric effect SAR studies
Ortho-methyl substitution fingerprint
Target binding affinity and selectivity profiling
Complex synthesis & chemical proteomics
High-purity diarylether scaffold
Identity and purity verification (HPLC, NMR)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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